N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors, which are involved in various physiological processes including vascular smooth muscle contraction and neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(2-methoxyphenyl)ethanol. This intermediate is then reacted with piperazine to yield 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanol.
Thiadiazole Ring Formation: The next step involves the cyclization of 2-aminobenzenesulfonamide with carbon disulfide and an appropriate base to form benzo[c][1,2,5]thiadiazole.
Coupling Reaction: Finally, the piperazine intermediate is coupled with benzo[c][1,2,5]thiadiazole-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its role in modulating biological pathways involving alpha1-adrenergic receptors.
Medicine: Potential therapeutic agent for conditions such as hypertension, cardiac arrhythmias, and benign prostatic hyperplasia.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses such as vasoconstriction and neurotransmitter release. The binding of the compound to these receptors can either activate or inhibit their function, depending on the specific subtype of the receptor and the cellular context.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used in the treatment of benign prostatic hyperplasia, also targeting alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent with alpha1-adrenergic receptor antagonistic properties.
Uniqueness
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its specific structural features that confer high affinity and selectivity for certain subtypes of alpha1-adrenergic receptors. This specificity can lead to fewer side effects and improved therapeutic profiles compared to other compounds.
This compound’s unique structure and properties make it a promising candidate for further research and development in various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-27-19-5-3-2-4-18(19)25-12-10-24(11-13-25)9-8-21-20(26)15-6-7-16-17(14-15)23-28-22-16/h2-7,14H,8-13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJXLHJBUFPHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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